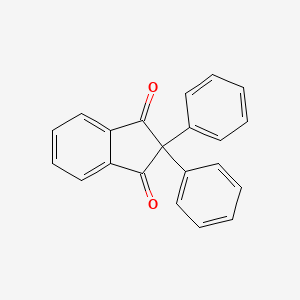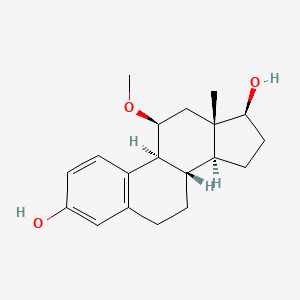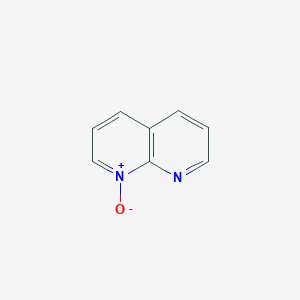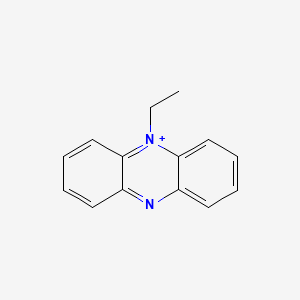
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- can be achieved through several synthetic routes. One common method involves the alkylation of 2-cyclopenten-1-one with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can be employed to enhance the efficiency of the reaction. The use of automated systems and real-time monitoring can further optimize the production process.
化学反应分析
Types of Reactions
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
科学研究应用
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
相似化合物的比较
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: This compound has a similar cyclopentenone structure but with different substituents, leading to distinct chemical and biological properties.
3-Methyl-2-cyclopenten-1-one: Another related compound with a methyl group at the 3-position, used in various chemical applications.
Uniqueness
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its combination of a cyclopentenone core with a 2-methylpropoxy group makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
22117-97-1 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-methyl-3-(2-methylpropoxy)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)6-12-10-5-4-9(11)8(10)3/h7H,4-6H2,1-3H3 |
InChI 键 |
WAJVILZZEMDMRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CCC1=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


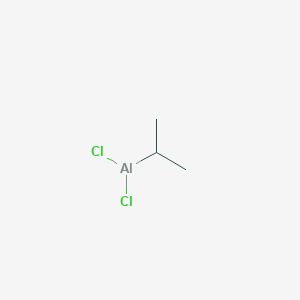
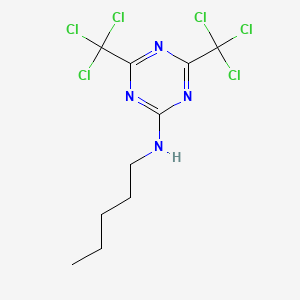
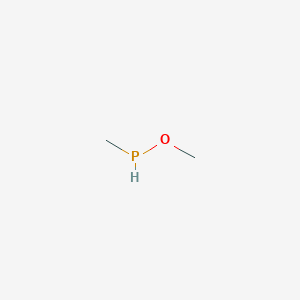

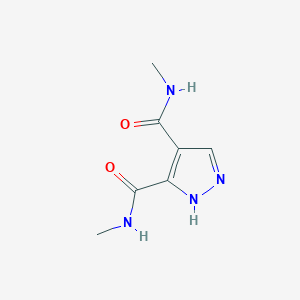
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
